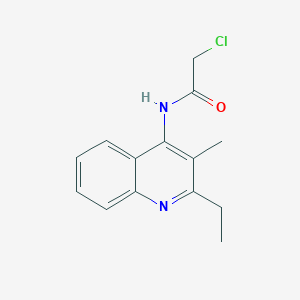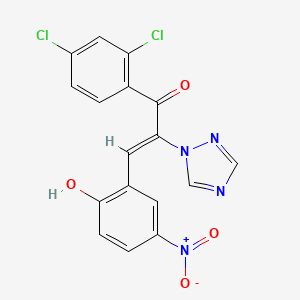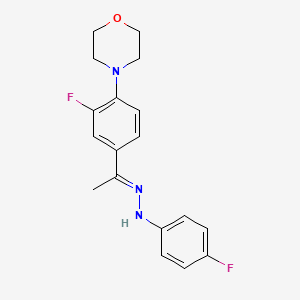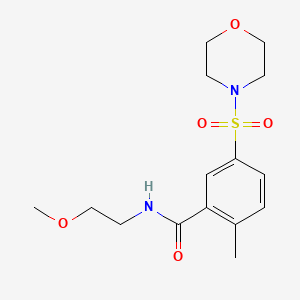![molecular formula C18H20N2OS B11521177 5-cyclohexyl-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11521177.png)
5-cyclohexyl-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOHEXYL-2-SULFANYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the benzoquinazoline family This compound is characterized by a quinazoline core structure fused with a benzene ring and a cyclohexyl group attached to the quinazoline ring The presence of a sulfanyl group further adds to its unique chemical properties
Preparation Methods
The synthesis of 5-CYCLOHEXYL-2-SULFANYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves several steps. One common synthetic route starts with the preparation of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from ethyl (2Z)-2-cyano-3-cyclohexylbut-2-enoate using a Grignard reagent . This intermediate is then cyclized in the presence of concentrated sulfuric acid to form ethyl 4-amino-2-cyclohexyl-2-methyl-1,2-dihydronaphthalenecarboxylate . Subsequent reactions with benzoylisothiocyanate and alkaline conditions yield the target compound .
Chemical Reactions Analysis
5-CYCLOHEXYL-2-SULFANYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with alkyl halides to form alkyl-substituted derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It exhibits psychotropic activity and has been studied for its potential use in treating neurological disorders.
Antibacterial Activity: Derivatives of this compound have demonstrated antibacterial properties.
Antitumor Activity: Some studies have indicated its potential as an antitumor agent.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-CYCLOHEXYL-2-SULFANYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, leading to its psychotropic effects . The sulfanyl group may play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar compounds include other benzoquinazoline derivatives such as:
- 5-Cyclohexyl-5-methyl-2-sulfanyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-4-one
- 3-Benzylspiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one
- 2-Sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-ones
These compounds share a similar quinazoline core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the cyclohexyl and sulfanyl groups in 5-CYCLOHEXYL-2-SULFANYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H20N2OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H20N2OS/c21-17-15-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)16(15)19-18(22)20-17/h4-5,8-9,11,14H,1-3,6-7,10H2,(H2,19,20,21,22) |
InChI Key |
XLXBITNIOOSXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)NC(=S)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
![Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate](/img/structure/B11521116.png)
![2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)
![N-(5-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B11521121.png)
![Ethyl 7-bromo-2-(3-chlorophenyl)-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11521123.png)


![N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B11521138.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile](/img/structure/B11521147.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B11521156.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11521166.png)
